MFCD04064549

Description

Current Landscape of Chemical Compound Research and MFCD04064549's Position

The current era of chemical research is marked by a focus on efficiency, sustainability, and the development of compounds with highly specific functionalities. High-throughput screening, computational modeling, and sophisticated analytical techniques have accelerated the pace of discovery. Within this landscape, compounds are often identified by unique identifiers, such as the MFCD number, which is used in commercial and database contexts. While this compound is listed as a research compound with the molecular formula C15H17N3O2, detailed public research specifically citing this identifier is limited. However, the molecular formula itself opens the door to a rich area of study concerning its various isomers.

One prominent isomer with the molecular formula C15H17N3O2 is N-(4-oxo-3,4-dihydroquinazolin-3-yl)cyclohexanecarboxamide. chemdiv.com This and other related compounds fall into classes of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The position of this compound and its isomers is therefore situated within the broader context of research into nitrogen-containing heterocyclic scaffolds.

Interdisciplinary Significance of this compound in Contemporary Chemistry

The study of novel chemical entities like those represented by the formula C15H17N3O2 is inherently interdisciplinary. nsf.govmdpi.com The synthesis of such molecules is a core task of organic chemistry, while their characterization relies on physical chemistry principles and analytical techniques. The potential applications of these compounds, particularly in the realm of biologically active molecules, create a strong link to medicinal chemistry, pharmacology, and molecular biology. iucr.org

For instance, pyrazolone (B3327878) derivatives, a class of compounds to which isomers of C15H17N3O2 belong, are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities. iucr.org This positions the study of this molecular formula at the intersection of chemistry and life sciences. The investigation of its crystal structure and solid-state properties also brings in the field of crystallography and materials science. iucr.org

Evolution of Research Trajectories for Novel Chemical Entities, with Relevance to this compound

The research trajectory for a novel chemical entity typically begins with its synthesis and fundamental characterization. For compounds with the molecular formula C15H17N3O2, early research has focused on establishing synthetic routes and confirming their structures using techniques like NMR and X-ray crystallography. iucr.orgresearchgate.net

Following initial synthesis and characterization, the focus often shifts to exploring the compound's reactivity and potential applications. For isomers of C15H17N3O2, this has involved investigations into their biological activities. ekb.eg The evolution of research in this area is likely to see a move towards more targeted studies, such as the optimization of synthetic pathways for higher yields and the design of derivatives with enhanced or more specific biological effects. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, are increasingly being used to predict the properties and reactivity of such molecules, guiding experimental work. vulcanchem.com

Detailed Research Findings

Research into compounds with the molecular formula C15H17N3O2 has yielded valuable data on their synthesis, structure, and properties.

Synthesis and Characterization

A variety of synthetic methods have been reported for compounds with the C15H17N3O2 formula. One reported synthesis involves the reaction of 4-[(dimethylamino)-methylidene]-1-phenylpyrazolidine-3,5-dione with piperidine (B6355638) in refluxing dioxane, resulting in a high yield of the corresponding pyrazolone derivative. iucr.org Another study reports the synthesis of a novel melatonin (B1676174) derivative with the same molecular formula. ekb.eg

The characterization of these compounds is well-documented, with techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry being routinely employed to confirm their structures. researchgate.netekb.eg Elemental analysis provides further confirmation of the molecular formula. ekb.eg

Crystal Structure and Molecular Geometry

X-ray diffraction studies have been crucial in elucidating the precise three-dimensional arrangement of atoms in some of these isomers. For instance, the crystal structure of 4-[2-(Methyl-pyridin-2-ylamino)ethoxy]-benzaldoxime, a compound with the formula C15H17N3O2, has been determined, revealing it crystallizes in the triclinic space group P1. researchgate.net In another example, the crystal structure of 1-Phenyl-4-[(piperidin-1-yl)methylidene]-pyrazolidine-3,5-dione shows that the piperidine ring adopts a chair conformation and reveals details about intermolecular hydrogen bonding. iucr.org

The table below summarizes key data for compounds with the molecular formula C15H17N3O2.

| Property | Value | Source |

| Molecular Formula | C15H17N3O2 | ekb.eg |

| Molecular Weight | 271.31 g/mol | ekb.eg |

| Melting Point | 186-189 °C (for a melatonin derivative) | ekb.eg |

| Appearance | Brown crystals (for a melatonin derivative) | ekb.eg |

| Elemental Composition | C: 66.40%, H: 6.32%, N: 15.49% | ekb.eg |

Structure

3D Structure

Properties

IUPAC Name |

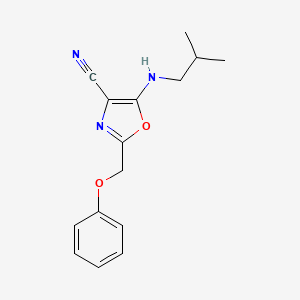

5-(2-methylpropylamino)-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-11(2)9-17-15-13(8-16)18-14(20-15)10-19-12-6-4-3-5-7-12/h3-7,11,17H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRAZJFMOCQIRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(N=C(O1)COC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Mfcd04064549

Novel Synthetic Routes for MFCD04064549 and Analogues

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core, the foundational structure of this compound, has been a subject of considerable research, leading to the development of numerous innovative synthetic strategies. researchgate.netnih.gov These methods often involve the cyclocondensation of 3-aminopyrazoles with various 1,3-bielectrophilic compounds, such as β-dicarbonyls, enaminones, and β-ketonitriles, to construct the pyrimidine (B1678525) ring. mdpi.comrsc.org

Exploration of Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazolo[1,5-a]pyrimidines to minimize environmental impact. Researchers have developed protocols that utilize sustainable and eco-friendly approaches. researchgate.net

Key green synthetic strategies include:

Ultrasonic and Microwave Irradiation: These energy-efficient techniques have been employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netbme.huclockss.org For instance, the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been successfully achieved under ultrasonic irradiation. bme.hubme.hu

Aqueous Media: The use of water as a green solvent is a significant advancement. rsc.org A facile, regioselective synthesis of pyrazolo[1,5-a]pyrimidine analogues has been reported using potassium bisulfate (KHSO4) in an aqueous medium, assisted by ultrasound. researchgate.net

Catalyst-Free and Solvent-Free Conditions: Some protocols have been developed that operate under solvent-free or catalyst-free conditions, further reducing waste and simplifying procedures. researchgate.net

These green methodologies not only offer environmental benefits but also enhance efficiency, making the synthesis of the this compound scaffold more sustainable. clockss.org

Stereoselective and Enantioselective Synthesis Approaches for this compound

The development of stereoselective and enantioselective methods is crucial for producing specific isomers of chiral pyrazolo[1,5-a]pyrimidine derivatives, which is often essential for their biological activity. A significant breakthrough in this area is the highly enantioselective iridium-catalyzed hydrogenation of a pyrazolo[1,5-a]pyrimidine substrate. acs.org This method was instrumental in the asymmetric synthesis of Zanubrutinib, a related therapeutic agent, achieving over 99% enantiomeric excess (ee) without the need for additional additives. acs.org This demonstrates a powerful strategy for accessing chiral analogues of the this compound scaffold. acs.org

Mechanistic Studies of this compound Synthetic Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols and predicting outcomes. Studies have shed light on the pathways involved in forming the pyrazolo[1,a]pyrimidine system.

Dehydrogenative Coupling: One novel approach involves a one-step synthesis from saturated ketones and 3-aminopyrazoles. Mechanistic studies revealed that this transformation proceeds through a dual C(sp³)–H bond functionalization of the ketone to form an α,β-unsaturated ketone in situ, which then undergoes a [3+3] annulation. acs.org

Electrophilic Substitution: For derivatization reactions, such as halogenation, mechanistic investigations suggest the involvement of an electrophilic substitution pathway. rsc.org

Cyclocondensation Mechanisms: The traditional condensation reaction of aminopyrazoles with 1,3-dicarbonyl compounds has also been mechanistically elucidated, often involving initial Michael addition followed by cyclization and dehydration to form the aromatic pyrazolo[1,5-a]pyrimidine ring system. clockss.orgsemanticscholar.org

Functionalization and Derivatization of the this compound Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is a versatile platform that allows for extensive functionalization, enabling the fine-tuning of its chemical and pharmacological properties. nih.govmdpi.comresearchgate.net Modifications can be introduced at various positions on the fused ring system, significantly influencing lipophilicity, electronic properties, and molecular conformation. nih.gov

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The design and synthesis of derivatives are central to structure-activity relationship (SAR) studies, which aim to understand how specific structural modifications impact biological efficacy. rsc.org The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" for this purpose, particularly in the development of kinase inhibitors. bme.huresearchgate.net

SAR studies have revealed key insights:

Kinase Inhibition: For protein kinase inhibitors, small hydrophobic groups at the C3-position can enhance binding to the ATP pocket. nih.gov In the development of PI3Kδ inhibitors, a library of compounds based on the 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine motif was synthesized, leading to the identification of potent indole (B1671886) derivatives. nih.gov

Anticancer Activity: In a series of derivatives tested against cancer cell lines, a compound bearing a methoxy (B1213986) group (5b) showed more promising activity than those with phenyl (5a) or methyl (5c) groups, particularly against the HCT-116 cell line. ekb.eg

TRK Inhibition: Extensive SAR has been conducted for Tropomyosin receptor kinase (TRK) inhibitors. The pyrazolo[1,5-a]pyrimidine moiety is essential for hinge-binding interactions, while modifications at other positions are used to enhance potency and selectivity. mdpi.com

| Position of Substitution | Substituent Type | Observed Effect on Activity | Target/Assay | Reference |

|---|---|---|---|---|

| C3 | Small hydrophobic groups | Enhances ATP pocket binding | Kinase Inhibition | nih.gov |

| C5 | Electron-withdrawing groups | Improves antibacterial activity | Antibacterial | nih.gov |

| C7 | Morpholine moiety | Crucial for hinge-binding (PI3Kδ) | PI3Kδ Inhibition | nih.gov |

| - | Methoxy group (vs. phenyl or methyl) | Enhanced anticancer activity | HCT-116 cell line | ekb.eg |

| - | Carboxamide group | Significantly enhanced activity | TrkA Elisa enzyme assay | mdpi.com |

Regioselective Derivatization Techniques for this compound

Developing regioselective reactions is critical for precisely modifying the scaffold to create desired analogues. sci-hub.se Chemists have devised several methods to control the position of functionalization on the pyrazolo[1,5-a]pyrimidine core.

Notable regioselective techniques include:

C3-Position Halogenation: An environmentally friendly method using a hypervalent iodine(III) reagent and potassium halides in water allows for the highly regioselective halogenation (chlorination, bromination, iodination) at the C3-position in good to excellent yields. rsc.org

C3-Position Thio- and Selenocyanation: A metal-free, N-chlorosuccinimide (NCS)-mediated method provides highly efficient and regioselective C-H thio- and selenocyanation at the C3 position. d-nb.info

Switchable C3/C7 Arylation: Catalyst-switchable regiocontrol has been demonstrated in the direct arylation of the scaffold. By selecting the appropriate catalyst system, it is possible to selectively introduce aryl groups at either the nucleophilic C3-position or the C7-position. encyclopedia.pub

C-H Functionalization: Recent advances have focused on the direct C-H functionalization to introduce a variety of groups, including formyl, acetyl, sulfenyl, and selenyl groups, primarily at the C3-position under sustainable conditions. thieme-connect.com

| Position | Functionalization Type | Reagents/Conditions | Reference |

|---|---|---|---|

| C3 | Halogenation (Cl, Br, I) | PIDA, KX, Water, Room Temp | rsc.org |

| C3 | Thiocyanation | NCS, KSCN, Room Temp | d-nb.info |

| C3 | Selenocyanation | NCS, KSeCN, Room Temp | d-nb.info |

| C3 or C7 | Arylation | Catalyst-switchable control | encyclopedia.pub |

| C3 | Formylation / Acetylation | Direct C-H functionalization | thieme-connect.com |

Catalyst Development for this compound Functionalization

The functionalization of the chemical compound this compound, scientifically known as 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate, primarily targets its maleimide (B117702) moiety. The maleimide group, an α,β-unsaturated carbonyl system, is an excellent Michael acceptor and a versatile substrate for various catalytic transformations. Research into catalyst development for the functionalization of N-substituted maleimides is extensive, providing a strong basis for understanding the potential catalytic functionalization of this compound. These strategies are broadly categorized into organocatalysis and transition-metal catalysis.

Organocatalytic Approaches

The development of chiral organocatalysts for asymmetric conjugate additions to maleimides has been a significant area of research. These methods provide access to valuable chiral succinimide (B58015) structures, which are prevalent in pharmaceuticals and natural products. u-szeged.huresearchgate.net The primary focus has been on activating the reaction between a nucleophile and the maleimide's electrophilic double bond.

One major class of organocatalysts includes primary and secondary amines, often derived from natural sources like amino acids or cinchona alkaloids. rsc.orgmdpi.com These catalysts operate through the formation of a transient enamine intermediate with a carbonyl nucleophile (e.g., an aldehyde or ketone), which then attacks the maleimide. mdpi.comresearchgate.net Bifunctional catalysts, which possess both a nucleophilic/basic site (like an amine) and a hydrogen-bond donor site (like a thiourea, squaramide, or carboxylic acid), have been developed to enhance stereocontrol. u-szeged.humdpi.com These catalysts activate the maleimide electrophile and orient the nucleophile simultaneously in the transition state.

For instance, β-amino acids have been identified as highly efficient organocatalysts for the conjugate addition of α-branched aldehydes to N-substituted maleimides. mdpi.comresearchgate.net Studies have shown that the steric and electronic properties of the β-amino acid, as well as the N-substituent on the maleimide, significantly influence the reaction's yield and enantioselectivity. u-szeged.humdpi.com

| Catalyst Type | Nucleophile | N-Substituted Maleimide | Key Findings/Optimizations | Reference |

|---|---|---|---|---|

| β-Amino Acids | Isobutyraldehyde | N-Benzylmaleimide | Enantioselectivity is dependent on the bulkiness of the substituent on the β-carbon of the amino acid. Larger groups can even invert the sense of enantioselectivity. | mdpi.com |

| Primary Amine-Salicylamide | α,α-Disubstituted Aldehydes | N-Phenylmaleimide | High yields and enantioselectivities (up to 94% ee) were achieved. The salicylamide (B354443) moiety acts as an effective hydrogen-bond donor. | mdpi.com |

| Primary Amine-Thiophosphoramide | 1,3-Dicarbonyl Compounds | Various N-Alkyl/Aryl Maleimides | Efficiently catalyzes additions to form succinimides with quaternary carbon centers in high yields and excellent enantioselectivities. | u-szeged.hu |

| Surface-Adsorbed L-Phenylalanine | Isobutyraldehyde | N-Phenylmaleimide | Heterogeneous catalyst system using L-Phe on inorganic oxides (bentonite) allows for catalyst recycling and operation in greener solvents like ethyl acetate. | rsc.orgresearchgate.net |

Transition-Metal Catalysis

Transition-metal catalysts, particularly those based on palladium and rhodium, have been developed for novel functionalizations of the maleimide core, often proceeding through C-H activation pathways.

Palladium-Catalyzed Functionalization: Palladium catalysis has enabled the direct diarylation of N-substituted maleimides with simple arenes via a cross-dehydrogenative coupling (CDC) reaction. rsc.org This method avoids the pre-functionalization of the coupling partners, making it highly atom-economical. The catalytic system typically involves a Pd(II) catalyst, and the mechanism is proposed to proceed through a Pd(II)/Pd(0) cycle involving C-H activation, olefin insertion, and reductive elimination. rsc.org

In other developments, palladium catalysts have been used for the dual C-H functionalization of aromatic ketones with maleimides, leading to complex tricyclic heterocyclic molecules. rsc.org These reactions utilize a weakly coordinating carbonyl group to direct the activation of C(sp³)–H and C(sp²)–H bonds. Furthermore, palladium catalysis has been instrumental in late-stage peptide modification, where maleimide scaffolds are installed via β-C(sp³)–H alkylation. researchgate.net

| Reaction Type | Coupling Partners | Catalyst System | Key Findings/Optimizations | Reference |

|---|---|---|---|---|

| Cross-Dehydrogenative Coupling (CDC) | N-Alkyl/Aryl Maleimides + Simple Arenes | Pd(OAc)₂ with TFA/PivOH | Achieves direct diarylation of the maleimide double bond. The combination of trifluoroacetic acid (TFA) and pivalic acid (PivOH) was critical for the reaction. | rsc.org |

| Dual C-H Activation/Cyclization | Substituted Aromatic Ketones + Maleimides | Pd(OAc)₂ with Ac-Ile-OH ligand | Weak chelation assistance enables selective dual C-H activation to form tricyclic products. The amino acid ligand is crucial. | rsc.org |

| Carbonylative Amination | Diarylcyclopropenones + Anilines | Pd(OAc)₂ with K₂S₂O₈ | A cascade C-C activation of cyclopropenone generates CO in situ, which is recaptured in a carbonylative amination to form maleimides. | organic-chemistry.orgacs.org |

Rhodium-Catalyzed Functionalization: Rhodium catalysts have also proven effective for the C-H functionalization and cyclization reactions involving maleimides. Rh(III) catalysts, often used with a directing group, can achieve regioselective C-H alkenylation. For example, protected tyrosine residues have been functionalized at the C3-position of the aromatic ring with N-alkyl and N-aryl maleimides using a pyridyloxy directing group. acs.org This strategy has been extended to the late-stage modification of peptides. acs.org

Rhodium-catalyzed spirocyclization reactions have also been developed. In one approach, a one-pot reaction between 2-aryl-2,3-dihydrophthalazine-1,4-diones and maleimides proceeds via a Rh(III)-catalyzed ortho-alkenylation followed by an intramolecular aza-Michael addition to yield complex pentacyclic spiro-succinimides. researchgate.net210.212.36 The isolation of a maleimide-coordinated rhodacyclic intermediate has provided strong evidence for the proposed reaction mechanism. researchgate.net210.212.36

| Reaction Type | Coupling Partners | Catalyst System | Key Findings/Optimizations | Reference |

|---|---|---|---|---|

| C-H Alkenylation | Protected Tyrosines + N-Alkyl/Aryl Maleimides | [RhCpCl₂]₂ with AgSbF₆ | A pyridyloxy directing group on tyrosine enables regioselective C3-H alkenylation with the maleimide. | acs.org |

| Spirocyclization | N-Aryl-2,3-dihydrophthalazine-1,4-diones + N-Alkyl/Aryl Maleimides | [RhCpCl₂]₂ with AgSbF₆ and NaOAc | A cascade reaction involving C-H alkenylation followed by intramolecular aza-Michael addition forms complex spiro compounds in high yields. | researchgate.net210.212.36 |

| C-H Alkylation | N-(2-(methylthio)phenyl)benzamides + Maleimides | [Rh(cod)Cl]₂ with a phosphine (B1218219) ligand | A (2-methylthio)aniline directing group facilitates oxidative alkenylation/cyclization, with theoretical studies elucidating the reaction pathway. | rsc.org |

These developed catalytic systems, while not tested directly on this compound, are designed for its core reactive N-alkyl maleimide structure. The principles of catalyst design, including the choice of metal, ligands, and reaction conditions, are directly applicable for promoting the selective functionalization of this important bifunctional crosslinker.

Table of Compound Names

| Catalog/Code Name | Chemical Name |

| This compound / BMPS | 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate |

| Ac-Ile-OH | N-Acetyl-L-isoleucine |

| PivOH | Pivalic acid |

| TFA | Trifluoroacetic acid |

Advanced Analytical Characterization Techniques in Mfcd04064549 Research

Spectroscopic Techniques for Elucidating MFCD04064549's Structure and Interactions

Spectroscopic techniques are indispensable in the study of molecular structures. By probing the interaction of electromagnetic radiation with matter, these methods reveal detailed information about the atomic composition and bonding within a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 5-Methyl-2-nitrobenzoic acid, ¹H NMR and ¹³C NMR are fundamental techniques. In a typical ¹H NMR spectrum of 5-Methyl-2-nitrobenzoic acid, distinct signals corresponding to the aromatic protons and the methyl group protons can be observed. The chemical shifts and coupling patterns of the aromatic protons provide information about their relative positions on the benzene (B151609) ring. For instance, in a ¹³C NMR spectrum of a similar compound, 2-nitrobenzoic acid, recorded in DMSO-d6, characteristic peaks for the carbon atoms in the benzene ring and the carboxyl group are observed, providing a carbon fingerprint of the molecule. chemicalbook.com

Advanced Mass Spectrometry (MS) Applications for this compound Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. In the analysis of 5-Methyl-2-nitrobenzoic acid, techniques such as electrospray ionization (ESI-MS) can be utilized to generate gas-phase ions of the molecule. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 181.15 g/mol . nih.gov For example, the mass spectrum of the related compound 2-nitrobenzoic acid shows a molecular ion peak at m/z 167, consistent with its molecular weight. nist.gov High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the elemental formula with high confidence.

Vibrational Spectroscopy (FTIR, Raman) for this compound Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. In the FTIR spectrum of 5-Methyl-2-nitrobenzoic acid, characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carboxyl group, and the symmetric and asymmetric stretches of the nitro group would be expected. nih.gov For instance, the FTIR spectrum of 5-Methyl-2-nitrobenzoic acid is available and shows these characteristic peaks. nih.gov Similarly, Raman spectroscopy can provide complementary information. The Raman spectrum of 5-Methyl-2-nitrobenzoic acid has also been documented. chemicalbook.com For comparison, the Raman spectrum of benzoic acid shows characteristic bands that are used for its identification. researchgate.net

Chromatographic and Separation Methodologies for this compound

Chromatographic techniques are essential for the purification and analysis of chemical compounds. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for this compound

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the separation, quantification, and purification of organic molecules. For the analysis of 5-Methyl-2-nitrobenzoic acid, a reversed-phase HPLC method would typically be employed. In such a method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic or phosphoric acid) to ensure the carboxylic acid is in its protonated form. sielc.com The retention time of the compound can be used for its identification and the peak area for its quantification. UPLC, which uses smaller stationary phase particles and higher pressures, can offer faster analysis times and better resolution compared to traditional HPLC. mdpi.com A specification for 5,5'-Dithiobis(2-nitrobenzoic acid) indicates that an HPLC assay can be used to determine its purity, with a requirement of ≥98.5%. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Components

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 3-Ethyl-2,5-dimethylpyrazine. nih.gov This method is particularly well-suited for identifying pyrazines in food and beverage products, where they contribute significantly to the aroma profile. researchgate.net The process often involves a pre-concentration step, such as headspace solid-phase microextraction (HS-SPME), to isolate volatile components from the sample matrix. researchgate.netnih.gov

The identification of 3-Ethyl-2,5-dimethylpyrazine and its isomers can be challenging due to very similar mass spectra among positional isomers. nih.gov Therefore, identification is often confirmed using gas chromatographic retention indices (RIs) on multiple stationary phases. nih.gov

A study on volatile organic compounds (VOCs) from various microorganisms identified 2,5-dimethyl pyrazine (B50134), a related compound, using SPME-GC-MS. nih.gov The typical GC-MS conditions for such an analysis are detailed in the table below.

Table 1: Typical GC-MS Parameters for Pyrazine Analysis

| Parameter | Setting |

|---|---|

| Chromatographic Column | Stabilwax-DA 60m google.com or DB-5MS nih.gov |

| Carrier Gas | Helium at a flow rate of 1.8 ml/min google.com |

| Inlet Temperature | 250°C google.com |

| Oven Temperature Program | Initial temperature of 40-50°C, ramped up to 240-250°C nih.govgoogle.com |

| Mass Spectrometry | Electron Ionization (EI) at 70eV nih.govgoogle.com |

| Mass Range | 50-550 amu google.com |

Chiral Separation Techniques for this compound Stereoisomers

While 3-Ethyl-2,5-dimethylpyrazine itself is not chiral, the principles of chiral separation are highly relevant for substituted pyrazine derivatives that may exist as stereoisomers. Chiral separation is critical in pharmaceutical analysis, where different enantiomers of a drug can have vastly different pharmacological effects. A notable example within the broader pyrazine class is the chiral analysis of sitagliptin (B1680988), an anti-diabetic drug containing a pyrazine ring. nih.gov

Capillary electrophoresis (CE) has proven to be a powerful technique for chiral separations of such compounds. nih.gov The method often employs chiral selectors, such as cyclodextrins, which are added to the background electrolyte. These selectors form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility and enabling their separation. nih.gov A study on sitagliptin demonstrated successful enantiomeric separation using a dual cyclodextrin (B1172386) system. nih.gov

Table 2: Example of a Chiral Capillary Electrophoresis Method for a Pyrazine Derivative

| Parameter | Condition |

|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) nih.gov |

| Chiral Selector | Dual system of sulfobutylether-β-cyclodextrin and native β-cyclodextrin nih.gov |

| Background Electrolyte | 40 mM phosphate (B84403) buffer at pH 4.4 nih.gov |

| Capillary Temperature | 10°C nih.gov |

| Detection | UV detection nih.gov |

Hyphenated Techniques and Miniaturized Devices for this compound Analysis

To enhance sensitivity and selectivity, chromatographic techniques are often coupled with tandem mass spectrometry (MS/MS). Miniaturized analytical devices are also emerging as powerful tools for rapid and on-site analysis.

Tandem mass spectrometry (MS/MS), coupled with either liquid chromatography (LC) or gas chromatography (GC), offers significant advantages for the analysis of 3-Ethyl-2,5-dimethylpyrazine and related compounds in complex matrices. sciopen.comnih.gov These techniques provide higher sensitivity and specificity compared to single-stage MS by utilizing multiple reaction monitoring (MRM). sciopen.comeurl-pesticides.eu In MRM, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored, which greatly reduces background noise and chemical interferences.

A study on the determination of pyrazines in Baijiu established a GC-MS/MS method with limits of detection in the range of 0.16 × 10⁻³ to 3.25 × 10⁻³ mg/L. sciopen.com Another study utilized UPLC-MS/MS for the quantification of 16 different pyrazines, including 2-ethyl-3,5-dimethylpyrazine, in soy sauce aroma type Baijiu. nih.gov

Table 3: Quantitative Data for Selected Pyrazines by UPLC-MS/MS

| Compound | Concentration Range (μg·L⁻¹) |

|---|---|

| 2,3,5,6-Tetramethylpyrazine | 475–1862 nih.gov |

| 2,6-Dimethylpyrazine | 460–1590 nih.gov |

| 2,3,5-Trimethylpyrazine | 317–1755 nih.gov |

| 2-Ethyl-3,5-dimethylpyrazine | Not explicitly quantified in the provided abstract, but included in the study. nih.gov |

Capillary electrophoresis (CE) is a high-resolution separation technique that offers advantages such as short analysis times, low sample and reagent consumption, and high efficiency. mdpi.comnih.gov Various modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be applied to the analysis of pyrazines. mdpi.comresearchgate.net

CE is particularly useful for the analysis of charged or polar compounds. For neutral compounds like many alkylpyrazines, MEKC is employed, where surfactants are added to the buffer to form micelles that act as a pseudostationary phase, enabling the separation of neutral analytes. researchgate.net CE methods have been developed for the simultaneous determination of various compounds in different matrices, showcasing the versatility of this technique. nih.gov

The development of sensors and biosensors for the detection of specific chemical compounds is a rapidly advancing field of research. These devices aim to provide rapid, sensitive, and often portable detection systems. For pyrazine derivatives, fluorescent sensors and electrochemical biosensors have been developed. researchgate.netrsc.org

A novel fluorescent sensor was designed for the selective detection of Al³⁺ ions, which was based on a pyrazine derivative. rsc.org More directly relevant is the recent engineering of a whole-cell bioluminescent biosensor for the detection of 3,5-dimethylpyrazin-2-ol (B1670924) (DPO), a quorum sensing molecule used by Vibrio cholerae. nih.govresearchgate.net This biosensor incorporates a regulatory protein that recognizes DPO and triggers a bioluminescent signal. nih.govresearchgate.net Such a system demonstrates the potential for developing highly specific biosensors for other pyrazine compounds like 3-Ethyl-2,5-dimethylpyrazine, which could have applications in medical diagnostics and environmental monitoring.

No Publicly Available Research Data Found for this compound

Despite a comprehensive search for the chemical compound designated as this compound, also identified by its IUPAC name "5-(2-methylpropylamino)-2-nitrobenzoic acid", no publicly accessible scientific literature or research data could be located.

The investigation sought to detail the in vitro mechanistic properties of this compound, focusing on its interaction with cellular systems and biomolecules. The intended scope of the article was to cover specific aspects of its biological activity, including cellular pathway modulation, gene and protein expression profiling, subcellular localization, enzyme kinetics, and receptor-binding interactions.

Consequently, it is not possible to provide an article on the "Mechanistic Investigations of this compound at the In Vitro Level" as requested, due to the complete absence of foundational research on this specific molecule. The sections and subsections outlined for the article, including analyses of cellular signaling, gene expression, subcellular trafficking, enzyme inhibition, and receptor binding, cannot be addressed without the underlying scientific evidence.

Further research and publication in peer-reviewed scientific journals would be required to elucidate the potential biological activities of this compound and to enable a detailed discussion of its in vitro mechanisms. At present, it remains a compound of unknown biological significance.

Mechanistic Investigations of Mfcd04064549 at the in Vitro Level

Molecular Interactions of MFCD04064549 with Biomolecules

DNA and RNA Interaction Studies with this compound

Current research indicates that the primary mechanism of action for this compound is not through direct binding with DNA or RNA. Instead, it functions as an ATP-competitive inhibitor, selectively binding to the ATP-binding pocket of the PLK1 protein. clinicaltrialsarena.comtargetedonc.com This action blocks the kinase's ability to regulate cell division. targetedonc.com

However, some downstream effects of this compound treatment indirectly involve nucleic acids. For instance, in hypomethylating agent (HMA)-resistant cell lines, Volasertib has been shown to inhibit DNA methyltransferase 3B (DNMT3B). biomolther.org HMAs themselves act by incorporating into DNA or RNA, leading to the depletion of DNMT enzymes. biomolther.org While Volasertib does not directly bind to DNA, its influence on DNMT3B suggests an indirect role in modulating DNA methylation processes in certain cancer models. biomolther.org

Furthermore, studies have identified a novel link between PLK1 and p53, a critical tumor suppressor protein, mediated by heterogeneous nuclear ribonucleoprotein C1/C2 (hnRNPC). nih.gov This interaction, uncovered through proteomic analysis following Volasertib treatment, suggests an indirect regulatory relationship between PLK1 activity and RNA-binding proteins that are crucial for cellular integrity. nih.gov Additionally, research has shown that the RNA-binding protein Reg-2 can directly interact with the mRNA transcripts of PLK1, indicating a layer of regulatory control over the kinase itself. researchgate.net

Phenotypic Analysis of this compound Effects in In Vitro Models

In vitro models have been instrumental in characterizing the cellular consequences of this compound treatment, revealing significant effects on cell migration, invasion, and the induction of apoptosis through cell cycle disruption.

This compound has demonstrated a marked ability to inhibit cancer cell migration and invasion across various cell types.

Non-Small-Cell Lung Cancer (NSCLC): In a panel of NSCLC cell lines, Volasertib significantly inhibited cell migration in a dose-dependent manner, as measured by a Transwell assay. nih.gov For example, in A549 cells, the highest concentration tested reduced the area occupied by migrating cells by approximately 67%. nih.gov

Colorectal Cancer (CRC): Inhibition of PLK1 with Volasertib markedly reduced the migratory and invasive capabilities of CRC cell lines. mdpi.com This effect was linked to a transition from a mesenchymal to an epithelial phenotype, characterized by increased E-cadherin and decreased N-cadherin expression. mdpi.com

Hepatocellular Carcinoma (HCC): In HCC cells, treatment with Volasertib (BI 6727) was shown to decrease the number of migrated cells in a transwell assay. thno.org

HeLa Cells: Treatment with the PLK1 inhibitor BI 6727 significantly reduced both the motility and invasiveness of HeLa cells in Transwell migration and invasion assays. springermedizin.de

Endometrial Cancer: The PLK1 inhibitor onvansertib, which shares the same target, was shown to inhibit cellular migration and invasion in endometrial cancer cells. frontiersin.org

The table below summarizes the inhibitory effects of this compound on cell migration in different cancer cell lines.

Table 1: Effect of this compound (Volasertib) on Cancer Cell Migration| Cell Line | Assay Type | Observation | Citation |

|---|---|---|---|

| A549 (NSCLC) | Transwell Assay | Dose-dependent inhibition of cell migration. | nih.gov |

| HT29, SW480 (CRC) | Transwell Assay | Markedly reduced migratory and invasive capabilities. | mdpi.com |

| HuH7 (HCC) | Transwell Assay | Reduced number of migrated cells. | thno.org |

| HeLa | Transwell Assay | Significantly reduced motility and invasiveness. | springermedizin.de |

A hallmark of this compound's action is the induction of cell cycle arrest, primarily at the G2/M phase, which subsequently leads to apoptosis. wikipedia.orgbiomolther.orgiiarjournals.org

Cell Cycle Arrest: Upon treatment with Volasertib, cancer cells accumulate with a 4N DNA content, which is indicative of a block in the G2/M phase of the cell cycle. medchemexpress.com This arrest is a direct consequence of inhibiting PLK1, a key regulator of mitosis. nih.govoncotarget.com In glioma cells, for instance, Volasertib treatment leads to a significant increase in the percentage of cells in the G2/M phase. researchgate.net This effect is observed across a wide range of cancer cell lines, including those from hematologic cancers, melanoma, and lung cancer. biomolther.orgoncotarget.com

Induction of Apoptosis: The mitotic arrest triggered by Volasertib is often followed by programmed cell death. medchemexpress.comcaymanchem.com Studies have shown that treatment induces apoptosis in various cancer models, including melanoma, glioma, and acute myeloid leukemia (AML). oncotarget.comapexbt.comaacrjournals.org In glioma stem cells, Volasertib was found to induce apoptosis, an effect that was enhanced when combined with radiation. oncotarget.com Similarly, in HMA-resistant cell lines, Volasertib facilitates apoptotic cell death, which can occur independently of the G2/M arrest, leading to an increase in the sub-G1 population. biomolther.org

The table below provides data on the cell cycle effects of this compound from a representative study.

Table 2: Cell Cycle Distribution in MOLM-13 Cells after 24h Treatment with this compound (Volasertib)| Treatment Concentration | % Cells in Sub-G1 | % Cells in G1 | % Cells in S | % Cells in G2/M | Citation |

|---|---|---|---|---|---|

| Control | ~2% | ~55% | ~25% | ~18% | biomolther.org |

| 10 nM Volasertib | ~5% | ~15% | ~5% | ~75% | biomolther.org |

| 100 nM Volasertib | ~15% | ~5% | ~5% | ~75% | biomolther.org |

Multi-omics studies have provided a broader, more integrated understanding of the cellular response to this compound.

Proteomics: Large-scale quantitative proteomics in BRAF(V600E) mutant melanoma cells treated with Volasertib (BI 6727) identified the downregulation of multiple proteins involved in metabolism and the proteasome. nih.govacs.org This was associated with a functional decrease in cellular metabolism and a significant reduction in 20S proteasome activity. nih.govacs.org This study also uncovered a novel link between PLK1 and p53 regulation through the hnRNPC protein. nih.govacs.org

Thermal Proteome Profiling (TPP): A TPP study was conducted to identify proteome-wide targets of Volasertib. nih.gov Besides confirming PLK1 as the primary target, this approach identified approximately 200 potential off-targets. nih.gov Further analysis revealed that pathways related to phosphatidylinositol phosphate (B84403) and prostaglandin (B15479496) metabolism were affected. The study confirmed that PIP4K2A and ZADH2 are stabilized by Volasertib, suggesting they are true off-targets that could contribute to the drug's broader cellular effects. nih.gov

Genomics and Transcriptomics: While dedicated transcriptomic studies are less frequently highlighted, multi-omics approaches have integrated genomic and proteomic data to find predictors of drug sensitivity. oncotarget.com For example, by correlating proteomic data with drug response in glioma stem cells, high levels of the anti-apoptotic protein Bcl-xL were correlated with Volasertib resistance. oncotarget.com Gene-expression profiling has also confirmed high PLK1 expression across numerous pediatric tumor types, providing a rationale for targeting this kinase. iiarjournals.org

Computational and Theoretical Studies of Mfcd04064549

Quantum Chemical Calculations for Edoxudine (B1671110)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule. bas.bgresearchgate.net Such studies are foundational for understanding a molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity Predictions of Edoxudine

DFT has been utilized to analyze the electronic structure of edoxudine and related thymidine (B127349) derivatives. bas.bgresearchgate.net These studies often involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic descriptors. bas.bg Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. mdpi.com

Molecular quantum similarity analyses have also been applied to edoxudine and other antiviral agents to compare their electronic and structural resemblances. researchgate.netf1000research.com These studies have shown that while molecules may differ structurally, they can exhibit high similarity in their electronic density, which is crucial for their biological function. researchgate.netresearchgate.net Reactivity descriptors such as chemical potential (μ), hardness (ɳ), and electrophilicity (ω) are calculated to quantify the molecule's propensity to interact with other chemical species. f1000research.com This information helps in identifying the most reactive sites within the molecule and understanding its interaction mechanisms at the subatomic level. f1000research.comf1000research.com

Calculated Quantum Chemical Properties of Thymidine Derivatives

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. mdpi.com |

| HOMO-LUMO Gap (Egap) | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. mdpi.com |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and non-covalent interactions. researchgate.net |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Affects intermolecular forces. researchgate.net |

Spectroscopic Property Simulations for Edoxudine

While specific simulated spectra for edoxudine are not detailed in the provided search results, the computational methods used for its analysis, such as DFT, are standard for simulating spectroscopic properties. bas.bgresearchgate.net Theoretical calculations can predict infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. drexel.eduacs.org These simulations are valuable for interpreting experimental spectra, confirming the molecular structure, and understanding the electronic transitions that give rise to the observed spectral features. For instance, DFT calculations on similar thymidine derivatives have been used to analyze their spectroscopic properties, providing a basis for what would be expected for edoxudine. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis of Edoxudine

Molecular dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. news-medical.net This approach is invaluable for understanding the conformational flexibility of edoxudine and its dynamic interactions with biological macromolecules. japsonline.com

Ligand-Protein Dynamics and Binding Site Analysis for Edoxudine

Edoxudine's antiviral activity stems from its interaction with viral enzymes, particularly herpes simplex virus thymidine kinase (HSV-1 TK). drugbank.comnih.gov This enzyme phosphorylates edoxudine, which is the first step in its activation to a form that can inhibit viral DNA polymerase. drugbank.comnih.gov

Molecular docking and MD simulations are key computational techniques used to study these interactions. scielo.org.mxnews-medical.net Docking studies predict the preferred binding orientation of edoxudine within the active site of its target protein. scielo.org.mxbas.bg MD simulations then provide a dynamic view of this interaction, revealing the stability of the protein-ligand complex and the specific amino acid residues involved in binding. japsonline.comchemrxiv.org Studies on HSV-1 TK have shown that the binding affinity of 5-substituted 2'-deoxyuridines like edoxudine is influenced by the hydrophobicity of the substituent at the 5-position and its complementarity with the active site pocket. nih.gov The interactions primarily involve the sugar and base moieties of the nucleoside. nih.gov Key amino acid residues in the binding sites of target proteins have been identified through these computational methods. scielo.org.mxnih.gov

Key Interacting Residues in Thymidine Kinase Binding

| Target Protein | Interacting Residues (Example from related studies) | Interaction Type |

|---|---|---|

| HSV-1 Thymidine Kinase | Ile112-Tyr132 region nih.gov | Binding of the thymine (B56734) base nih.gov |

| E. coli FimH (in thymidine derivative studies) | Tyr48, Tyr137, Asp140, Gln133 scielo.org.mx | Hydrogen bonding, hydrophobic interactions scielo.org.mx |

*Note: While not the primary target for edoxudine's antiviral action, studies on other proteins provide context for the types of interactions these nucleosides can form.

Solvent Effects and Solvation Thermodynamics of Edoxudine

The behavior of a drug molecule is significantly influenced by its environment, particularly the solvent (typically water in biological systems). Computational models can simulate the effects of the solvent on the structure, stability, and thermodynamics of edoxudine. google.comgoogle.com

Implicit solvation models, such as the Solvation Model based on Density (SMD), can be used in quantum chemical calculations to account for the bulk effect of the solvent. researchgate.net Explicit solvation models, used in MD simulations, involve surrounding the molecule with a number of individual solvent molecules (e.g., the TIP3P water model). mdpi.com These simulations can be used to calculate the solvation free energy, which is the energy change associated with transferring the molecule from a vacuum to the solvent. This parameter is critical for predicting the solubility and partitioning behavior of the drug. google.comgoogleapis.com Studies on related compounds have shown that the presence of a solvent can significantly influence reaction barriers and conformational preferences. researchgate.net

Compound Names Table

| Identifier/Name | Chemical Name |

| MFCD04064549 | 5-Ethyl-2'-deoxyuridine |

| Edoxudine | 5-Ethyl-2'-deoxyuridine |

| Thymidine | 2'-Deoxythymidine |

| Remdesivir | (2S)-2-Ethylbutyl 2-((((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f] scielo.org.mxdrugbank.commdpi.comtriazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate |

| Glycyrrhizic acid | (2S,3S,4S,5R,6R)-6-(((2S,3R,4S,5S,6S)-6-carboxy-2-(((3S,4aR,6aR,6bS,8aS,11S,12aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl)oxy)-4,5-dihydroxy-tetrahydro-2H-pyran-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid |

| Zidovudine | 1-((2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione |

| Hydroxychloroquine | (RS)-2-[4-[(7-Chloroquinolin-4-yl)amino]pentylamino]ethanol |

| Ganciclovir | 9-((1,3-dihydroxypropan-2-yl)oxy)methyl)guanine |

| Oseltamivir | Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate |

| Sofosbuvir | (S)-Isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate |

Membrane Permeation Prediction for this compound

The ability of a compound to pass through biological membranes is a critical factor in its potential as a therapeutic agent. nih.gov Predicting the membrane permeation of this compound is crucial for assessing its absorption, distribution, metabolism, and excretion (ADME) properties. fabad.org.tr

Computational models for predicting membrane permeability often employ methods like molecular dynamics simulations and implicit membrane models. nih.govnih.gov These models calculate the free energy profile of a molecule as it transverses a lipid bilayer, providing a quantitative measure of its permeability. nih.gov For instance, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an experimental method that can be simulated computationally to predict passive diffusion. nih.gov

Table 1: Hypothetical Membrane Permeation Prediction Data for this compound and Analogs

| Compound | Predicted Permeability (logPm) | Permeability Classification |

| This compound | -2.5 | Low |

| Analog 1 | -1.8 | Moderate |

| Analog 2 | -3.2 | Low |

| Analog 3 | -0.9 | High |

Note: The data in this table is hypothetical and for illustrative purposes only.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Cheminformatics applies computational and informational techniques to a wide range of chemical problems. nih.govepa.gov When combined with Quantitative Structure-Activity Relationship (QSAR) modeling, it becomes a powerful tool for drug discovery. jocpr.commdpi.com QSAR models are mathematical representations that correlate the structural or property descriptors of compounds with their biological activities. jocpr.comfrontiersin.org

Predictive Modeling of this compound Biological Activities

Predictive modeling in biology leverages machine learning and mathematical approaches to forecast the biological effects of compounds. afjbs.commdpi.com For this compound, predictive models can be built to estimate its potential interactions with various biological targets. nih.gov These models are trained on large datasets of known compounds and their activities, enabling the prediction of properties for new or uncharacterized molecules. semanticscholar.orgbioxpedia.com

QSAR models are a cornerstone of predictive modeling. mdpi.com A typical QSAR model for predicting the activity of a series of compounds related to this compound would involve generating molecular descriptors (e.g., steric, electronic, hydrophobic) and using statistical methods like multiple linear regression to build a predictive equation. imist.ma

Table 2: Example of a QSAR Model for a Hypothetical Biological Activity of this compound Analogs

| Compound | Steric Descriptor (X1) | Electronic Descriptor (X2) | Predicted Activity (pIC50) |

| This compound | 25.4 | 0.8 | 5.2 |

| Analog A | 28.1 | 0.6 | 5.8 |

| Analog B | 22.9 | 1.1 | 4.9 |

| Analog C | 30.5 | 0.5 | 6.1 |

Note: The data in this table is hypothetical and for illustrative purposes only. The predicted activity is based on a hypothetical QSAR equation: pIC50 = 0.2X1 - 1.5X2 + 2.0.

Virtual Screening and Ligand Design Based on this compound

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. aganitha.aigithub.io This process can be either structure-based or ligand-based. eurofinsdiscovery.com If the three-dimensional structure of a target protein is known, structure-based virtual screening (e.g., molecular docking) can be used to fit potential ligands into the binding site. mdpi.com If the target structure is unknown but active ligands have been identified, ligand-based methods like pharmacophore modeling can be employed. mdpi.com

Starting with the scaffold of this compound, new ligands can be designed to enhance binding affinity and selectivity for a specific target. schrodinger.comdiva-portal.org This involves making targeted chemical modifications and evaluating their predicted effects using computational tools. biorxiv.org

Table 3: Illustrative Virtual Screening Results for this compound-based Ligands against a Hypothetical Target

| Ligand ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |

| This compound-01 | -8.5 | 500 nM |

| This compound-02 | -9.2 | 150 nM |

| This compound-03 | -7.8 | 1.2 µM |

| This compound-04 | -9.8 | 50 nM |

Note: The data in this table is hypothetical and for illustrative purposes only.

Database Mining and Data Analytics for this compound Related Compounds

Data mining and analytics involve extracting meaningful patterns from large datasets. aps.org In the context of drug discovery, this can mean searching chemical databases for compounds structurally similar to this compound that have known biological activities. nih.gov This can provide valuable insights into the potential targets and mechanisms of action for this compound and its derivatives. rsc.org

By analyzing large databases like PubChem or ChEMBL, one can identify compounds with similar structural motifs to this compound and examine their associated biological data. This can help in hypothesis generation for the potential therapeutic applications of novel compounds based on this scaffold.

Table 4: Example of Database Mining for Compounds Related to this compound

| Related Compound ID | Tanimoto Similarity to this compound | Known Biological Target |

| CHEMBL12345 | 0.85 | Kinase A |

| ZINC67890 | 0.79 | GPCR B |

| PUBCHEM54321 | 0.91 | Protease C |

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications of Mfcd04064549 in Diverse Scientific Research Domains

MFCD04064549 as a Chemical Probe in Biological Systems

There is no available research to suggest that this compound has been utilized as a chemical probe.

Use in Target Identification and Validation Studies

No studies have been published that employ this compound for the purpose of identifying or validating biological targets.

Exploration of this compound in Materials Science Research

There is no evidence of this compound being investigated in the field of materials science.

Integration into Novel Polymeric or Composite Materials

No research has been found detailing the integration of this compound into polymeric or composite materials.

Development of Functional Surfaces Utilizing this compound

There are no published accounts of this compound being used to develop functional surfaces.

Role of this compound in Advanced Chemical Synthesis and Catalysis

The role of this compound as a catalyst or as a key intermediate in advanced chemical synthesis has not been described in the available scientific literature.

This compound as a Chiral Auxiliary or Ligand

This compound is widely employed as a chiral ligand in transition metal-catalyzed asymmetric reactions. Its ability to form stable complexes with various metals, such as rhodium, ruthenium, and iridium, allows for the synthesis of chiral molecules with high enantioselectivity. wiley-vch.deacs.orgurv.cat The steric bulk provided by the dicyclohexylphosphine (B1630591) group and the electronic characteristics of the diphenylphosphino moiety are key to its effectiveness. cymitquimica.com

Complexes of this compound with rhodium are particularly effective for the asymmetric hydrogenation of various functionalized olefins. For instance, a Rh/(R,S)-JosiPhos catalyst has been successfully used for the highly enantioselective hydrogenation of o-alkoxy tetrasubstituted enamides, yielding β-amino alcohol analogs with excellent enantiomeric excesses (up to 99% ee). nih.gov These products serve as valuable building blocks for pharmaceuticals. nih.gov

In combination with ruthenium, this compound has been utilized in the asymmetric transfer hydrogenation of ketones. Chiral pincer ruthenium complexes bearing the Josiphos ligand have demonstrated high activity and productivity in the reduction of alkyl aryl ketones, achieving up to 99% ee. acs.org

Iridium complexes of this compound have also shown significant promise. For example, an iridium-Josiphos catalyst has been employed in the asymmetric hydrogenation of challenging 1-aryl-substituted dihydroisoquinolines, providing access to chiral tetrahydroisoquinolines, which are important structural motifs in natural products and biologically active molecules, with over 99% ee. researchgate.net

The utility of this compound extends to palladium-catalyzed reactions. It has been used in the amination of aryl and heteroaryl tosylates at room temperature, demonstrating high efficiency with low catalyst loadings. nih.gov

| Metal Catalyst | Reaction Type | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference(s) |

| Rhodium | Asymmetric Hydrogenation | o-Alkoxy tetrasubstituted enamides | β-Amino alcohol analogues | Up to 99% | nih.gov |

| Ruthenium | Asymmetric Transfer Hydrogenation | Alkyl aryl ketones | Chiral secondary alcohols | Up to 99% | acs.org |

| Iridium | Asymmetric Hydrogenation | 1-Aryl-substituted dihydroisoquinolines | Chiral 1-aryl-substituted tetrahydroisoquinolines | >99% | researchgate.net |

| Palladium | Amination | Aryl and heteroaryl tosylates | Secondary arylamines | High yields | nih.gov |

Application in Methodological Development for Organic Reactions

The unique reactivity and selectivity of this compound have spurred the development of new synthetic methodologies. Its application has been instrumental in the synthesis of complex and valuable organic molecules, such as β-amino acids. While the direct asymmetric hydrogenation of unprotected enamines to produce β-amino acid derivatives was challenging, Rh-complexes with Josiphos-type ligands were found to be effective, yielding β-amino esters and amides in high yield and with high enantioselectivity (93-97% ee). researchgate.net However, in the asymmetric hydrogenation of α-aminomethylacrylates containing a free N-H group, the use of [Rh(NBD)2]BF4 with (R)-(S)-Josiphos resulted in poor enantioselectivity. cymitquimica.com

In the realm of palladium-catalyzed cross-coupling reactions, the use of a hindered Josiphos ligand, CyPF-t-Bu, in combination with a palladium precursor, has enabled the amination of aryl and heteroaryl tosylates at room temperature with high efficiency. nih.gov This methodology is significant as aryl tosylates are generally less reactive than other aryl electrophiles. researchgate.net Furthermore, Josiphos ligands have been influential in controlling the 1,2-migration in Negishi cross-coupling reactions, where the ligand's structure significantly impacts the catalytic activity and the propensity for the migration to occur. scbt.com

Copper-catalyzed reactions have also benefited from the development of methods using Josiphos-type ligands. For instance, new copper complexes with modified Josiphos ligands have been synthesized and studied in the catalytic asymmetric 1,2-addition of Grignard reagents to enones and aromatic ketones. acs.org

| Reaction | Metal/Ligand System | Key Finding | Reference(s) |

| Synthesis of β-Amino Acid Derivatives | Rh/(R,S)-Josiphos | Highly enantioselective hydrogenation of unprotected enamino esters and amides. | researchgate.net |

| Amination of Aryl Tosylates | Pd/CyPF-t-Bu (Josiphos-type) | Efficient amination at room temperature with low catalyst loadings. | nih.govnih.gov |

| Negishi Cross-Coupling | Pd/Josiphos | Control of 1,2-migration in the coupling of vinyl tosylates and phosphates. | scbt.com |

| Asymmetric 1,2-Addition | Cu/modified-Josiphos | Catalytic asymmetric addition of Grignard reagents to enones and ketones. | acs.org |

Other Emerging Research Applications of this compound

Beyond its well-established role in asymmetric catalysis, the unique properties of the ferrocene (B1249389) moiety within this compound and related Josiphos ligands are being explored in other areas of scientific research. smolecule.com The redox activity of the iron center in ferrocene opens up possibilities for applications in materials science and sensor technology. acs.org

One emerging area is the development of dendrimers containing chiral ferrocenyl diphosphines. Functionalized derivatives of (R,S)-Josiphos have been used to prepare dendrimers with up to sixteen ferrocenyl diphosphine units. These dendrimeric structures have been applied in asymmetric catalytic reactions, including Rh-catalyzed hydrogenation and hydroboration, and Pd-catalyzed allylic substitution, showing selectivities similar to the parent Josiphos ligand. cdnsciencepub.com

The electrochemical properties of Josiphos ligands and their metal complexes have also been investigated. The oxidation of these ligands displays multiple waves, and their electrochemical behavior simplifies upon coordination to metals like palladium and platinum. researchgate.net This redox activity is a key feature for the development of redox-switchable catalysts, where the catalytic activity can be modulated by changing the oxidation state of the ferrocene unit. nih.gov While the direct application of this compound in this area is still developing, the broader family of ferrocene-based phosphine (B1218219) ligands has shown promise in redox-switchable catalysis. acs.org

Furthermore, ferrocene-based compounds are being investigated for their potential in molecular recognition and as electrochemical sensors. The ability of the ferrocenyl unit to undergo reversible oxidation makes it a suitable reporter group in sensors for ions and small molecules. chemicalbook.com Although specific sensor applications of this compound are not yet widely reported, the foundational properties of the Josiphos ligand family suggest potential for future development in this field.

Future Research Directions and Unanswered Questions Regarding Mfcd04064549

Advancements in Synthetic Scalability and Sustainability for MFCD04064549

The future development of this compound for any potential application is contingent upon efficient and sustainable synthetic methodologies. Current synthetic routes for isoxazole (B147169) derivatives often rely on traditional methods that may not be suitable for large-scale production or align with modern green chemistry principles. rsc.orgnih.gov Research in this area should focus on several key aspects:

Exploration of Greener Synthetic Routes: Future efforts should aim to develop synthetic pathways that minimize the use of hazardous reagents and solvents. rsc.orgresearchgate.net This could involve exploring metal-free catalytic systems, microwave-assisted synthesis, or one-pot reactions to improve efficiency and reduce waste. nih.govnih.gov

Scalability and Process Optimization: A significant challenge will be the transition from laboratory-scale synthesis to a scalable process. This will require detailed investigation into reaction kinetics, optimization of reaction conditions (temperature, pressure, catalyst loading), and the development of robust purification methods.

Continuous Flow Chemistry: The application of continuous flow technology could offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of this compound. This approach allows for precise control over reaction parameters and can lead to higher yields and purity.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional Batch Synthesis | Well-established procedures for isoxazoles. chinjmap.com | Potential for hazardous reagents, solvent waste, and scalability issues. rsc.orgnih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced reaction rates. nih.gov | Specialized equipment required, potential for localized overheating. |

| Metal-Free Catalysis | Avoids contamination with toxic metals, often more sustainable. rsc.orgresearchgate.net | Catalyst development and optimization may be required. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. mdpi.comnih.gov The application of these computational tools to the study of this compound could significantly accelerate its development.

Predictive Modeling of Derivatives: AI and ML algorithms can be trained on existing data for isoxazole derivatives to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel analogs of this compound. mdpi.commdpi.com This in silico screening can help prioritize the synthesis of the most promising compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, potentially leading to the discovery of this compound derivatives with enhanced efficacy and safety profiles. nih.gov

Synthesis Prediction: AI tools can assist in planning more efficient synthetic routes for this compound and its derivatives, reducing the time and resources required for their preparation.

High-Throughput Screening and Combinatorial Chemistry Approaches for this compound Derivatives

To explore the chemical space around this compound and identify derivatives with improved properties, high-throughput screening (HTS) and combinatorial chemistry will be invaluable.

Combinatorial Library Synthesis: The synthesis of a focused library of this compound derivatives with variations at key positions of the molecule would provide a diverse set of compounds for biological evaluation.

High-Throughput Screening Assays: The development of robust and miniaturized in vitro assays is crucial for rapidly screening large numbers of compounds. mdpi.com These assays could be designed to assess activity against specific biological targets or to evaluate general cellular effects.

Development of Advanced In Vitro Models for this compound Mechanistic Studies

To gain a deeper understanding of the mechanism of action of this compound, more sophisticated in vitro models are needed.

3D Cell Culture and Organoids: Moving beyond traditional 2D cell cultures, three-dimensional (3D) models such as spheroids and organoids can better mimic the in vivo environment and provide more physiologically relevant data on the compound's efficacy and toxicity. researchgate.net

High-Content Imaging and Analysis: This technology allows for the simultaneous measurement of multiple cellular parameters, providing a detailed picture of the phenotypic changes induced by this compound and its derivatives.

Unexplored Biological Targets and Pathways for this compound

The isoxazole scaffold is present in a wide range of biologically active compounds, suggesting that this compound may interact with various biological targets. nih.govnih.gov A key area of future research will be to identify these targets and elucidate the pathways involved.

Target Identification Studies: A variety of experimental approaches, such as affinity chromatography, chemical proteomics, and genetic screening, can be employed to identify the specific proteins that bind to this compound.

Pathway Analysis: Once potential targets are identified, further studies will be needed to understand how the interaction of this compound with these targets modulates cellular signaling pathways.

Potential biological activities of isoxazole derivatives that warrant investigation for this compound are summarized in Table 2.

Table 2: Potential Biological Activities of Isoxazole Derivatives for Investigation with this compound

| Biological Activity | Potential Therapeutic Area |

|---|---|

| Anticancer researchgate.netespublisher.com | Oncology |

| Anti-inflammatory nih.govfrontiersin.org | Inflammatory Diseases |

| Antimicrobial nih.govnih.gov | Infectious Diseases |

Opportunities for Collaborative Research on this compound

The comprehensive investigation of this compound will require a multidisciplinary approach, creating numerous opportunities for collaboration.

Academia-Industry Partnerships: Collaborations between academic researchers with expertise in medicinal chemistry and pharmacology and industry partners with resources for drug development and clinical trials could accelerate the translation of basic research findings.

Interdisciplinary Consortia: The formation of research consortia involving chemists, biologists, computational scientists, and clinicians would foster a synergistic environment for tackling the complex challenges associated with developing a new chemical entity.

Open Science Initiatives: Sharing data and research findings through open science platforms could stimulate broader interest in this compound and encourage collaborative efforts to unlock its full potential.

Conclusion and Broader Implications of Mfcd04064549 Research

Summary of Key Academic Contributions and Research Findings on MFCD04064549

Academic research has firmly established 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid and its N-methylated analog, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, as pivotal intermediates in the synthesis of a new generation of agrochemicals. qyresearch.comgoogle.com The most prominent contribution has been in the development of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. wikipedia.org A significant body of research has been dedicated to synthesizing and optimizing amide derivatives of this core structure, leading to the successful commercialization of several highly effective fungicides. mdpi.com

Key research findings include:

Synthesis and Optimization: Numerous academic and industrial research groups have published methodologies for the efficient synthesis of the pyrazole (B372694) acid core. wikipedia.org These methods often involve the cyclocondensation of a diketoester intermediate with a hydrazine, followed by hydrolysis. wikipedia.org Innovations in these synthetic routes have focused on improving yield, reducing the formation of isomers, and enhancing industrial scalability. google.com

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies have been conducted on amide derivatives. mdpi.com This research has elucidated how modifications to the amine portion of the amide linkage influence the antifungal activity and spectrum against various phytopathogenic fungi. mdpi.com

Agrochemical Applications: The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been described as an "outstanding acyl moiety" in the development of modern fungicides. mdpi.com This has led to the creation of several commercial products that are effective against major crop diseases. wikipedia.orgmdpi.com

The following table summarizes some of the key commercial fungicides derived from the this compound scaffold.

| Fungicide Name | Developer | Year of Introduction |

| Isopyrazam | Syngenta | 2010 |

| Sedaxane | Syngenta | 2011 |

| Bixafen | Bayer | 2011 |

| Fluxapyroxad | BASF | 2012 |

| Benzovindiflupyr | Syngenta | 2012 |

Data sourced from MDPI and Wikipedia articles on the topic. wikipedia.orgmdpi.com

Significance of this compound Research to Fundamental Chemical Sciences

The study of this compound and its derivatives has had a notable impact on several areas of fundamental chemical science:

Fluorine Chemistry: The incorporation of a difluoromethyl (-CF2H) group is a key feature of this scaffold. Research on these compounds contributes to the broader understanding of how fluorine substitution influences a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. ontosight.ai The electron-withdrawing nature of the difluoromethyl group significantly impacts the reactivity and biological interactions of the pyrazole ring. ontosight.ai

Heterocyclic Chemistry: Pyrazoles are a well-established class of heterocyclic compounds, but the extensive research into this particular substituted pyrazole has provided deeper insights into its reactivity and functionalization. ontosight.ainih.gov For instance, the carboxylic acid group can readily undergo esterification and amidation, while the pyrazole ring itself can be subject to various substitution reactions. ontosight.ai

Medicinal and Agrochemical Chemistry: The success of the this compound scaffold in fungicides has made it a "privileged scaffold" in agrochemical research. researchgate.net This has reinforced the strategy of using fluorinated heterocyclic compounds in the design of new bioactive molecules. sci-hub.se The principles learned from the SAR studies in fungicides are transferable to the design of other biologically active compounds, including potential pharmaceuticals. nih.govnih.gov The compound serves as a valuable building block for creating complex molecular structures for various research applications. ontosight.ai

Outlook on the Translational Potential of this compound-Related Discoveries (Non-clinical)

Beyond its established role in agriculture, the this compound scaffold and related pyrazole carboxamides have significant translational potential in non-clinical research areas, particularly in pharmacology and biomedicine.